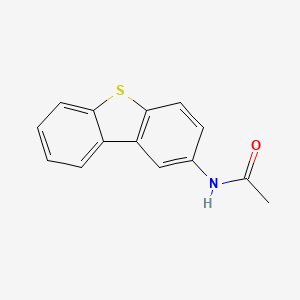

2-Acetylaminodibenzothiophene

Description

Contextualization within the Field of Polycyclic Aromatic Sulfur Heterocycles (PASHs) Research

2-Acetylaminodibenzothiophene is a functionalized member of the Polycyclic Aromatic Sulfur Heterocycles (PASHs), a class of organic compounds characterized by two or more fused aromatic rings with one ring containing a sulfur atom. The parent compound, dibenzothiophene (B1670422) (DBT), is a prominent PASH consisting of two benzene (B151609) rings fused to a central thiophene (B33073) ring. wikipedia.org

PASHs like DBT and its alkylated derivatives are naturally occurring components of fossil fuels such as crude oil and coal. wikipedia.orgmdpi.com Their presence is a significant focus of research in the petrochemical industry, particularly in the context of hydrodesulfurization processes aimed at reducing sulfur content in fuels. researchgate.net Beyond their industrial relevance, PASHs are also studied in environmental science, as some heterocyclic compounds are recognized as persistent environmental contaminants. nih.gov The study of PASHs often involves understanding their environmental fate, including their biodegradation pathways by various microorganisms. researchgate.netnih.gov The core dibenzothiophene structure serves as a scaffold for chemical synthesis, allowing chemists to create a wide array of derivatives, including this compound, to explore new chemical properties and applications.

Historical Development and Significance of Acetylaminodibenzothiophene Derivatives in Chemical Science

The development of acetylaminodibenzothiophene derivatives is intrinsically linked to the broader history of thiophene chemistry. The synthesis of functionalized thiophenes, particularly 2-aminothiophenes, has been a subject of considerable interest due to their utility as versatile chemical intermediates. researchgate.netmdpi.com A cornerstone in this area is the Gewald reaction, which provides an efficient route to construct the 2-aminothiophene moiety from α-mercaptoketones or aldehydes and activated nitriles. researchgate.netmdpi.com

The amino group at the 2-position of the thiophene ring is a key functional handle that allows for further chemical modification. One of the most common and significant transformations is acetylation, which converts the 2-amino group into a 2-acetylamino (acetamido) group, yielding compounds like this compound. This transformation is significant for several reasons: the resulting acetamide (B32628) is often more stable than the parent amine and the acetyl group can serve as a protecting group in multi-step syntheses. mdpi.com

The significance of these derivatives is underscored by their role as building blocks in the synthesis of more complex molecules. For instance, substituted 2-aminothiophenes are structural motifs in various pharmaceuticals and are considered valuable precursors for specialty chemicals like azo dyes. researchgate.netnih.gov Furthermore, the dibenzothiophene core itself has been functionalized to create ligands for applications in medical imaging, such as positron emission tomography (PET), highlighting the ongoing effort to create novel molecules based on this PASH structure. nih.gov

Scope and Academic Research Trajectories of this compound Studies

Academic research involving this compound and related compounds follows several distinct trajectories, driven by the potential utility of the functionalized dibenzothiophene core.

Intermediates in Organic Synthesis: A primary research focus is the use of this compound as an intermediate in the synthesis of larger, more complex molecules. The acetylamino group can influence the reactivity of the aromatic rings in electrophilic substitution reactions or can be hydrolyzed back to the amine for subsequent coupling reactions. Research in this area explores the development of novel synthetic methodologies and the creation of new molecular libraries.

Materials Science Applications: Thiophene-based molecules are foundational to the field of organic electronics. Derivatives of dibenzothiophene are investigated for their potential use as organic semiconductors, components of photoactive materials, liquid crystals, and conducting polymers. mdpi.com The introduction of the acetylamino group modifies the electronic properties of the dibenzothiophene system, which could lead to materials with tailored optical and electronic characteristics.

Exploration of Biological Activity: There is a strong precedent for the biological activity of thiophene-containing molecules. Derivatives of 2-aminothiophene have been reported to exhibit a range of biological effects, including antifungal and antibacterial properties. nih.gov Similarly, other acetamide derivatives have been synthesized and evaluated for their potential as antibacterial agents. nih.gov Consequently, a logical research trajectory involves the synthesis and screening of this compound and its analogues for various biological activities.

Overview of Advanced Methodological Approaches in its Investigation

The investigation of this compound relies on a suite of modern analytical and spectroscopic techniques to confirm its synthesis, purity, and structure.

The synthesis itself often employs established reactions. The formation of the 2-aminodibenzothiophene precursor might be achieved through reactions analogous to the Gewald synthesis, followed by a standard acetylation step using reagents like acetic anhydride (B1165640) to yield the final product. mdpi.com

Once synthesized, the structural elucidation is paramount. A combination of spectroscopic methods is typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are indispensable for providing detailed information about the molecular structure, confirming the presence and connectivity of protons and carbon atoms, including those of the acetyl group and the dibenzothiophene backbone. researchgate.netnih.gov

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the N-H and C=O stretching vibrations of the amide group. researchgate.netnih.gov

For separation and quantification, especially in complex mixtures or for purity assessment, chromatographic techniques are the methods of choice. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (e.g., LC-MS, GC-MS), provide high sensitivity and specificity for the detection and quantification of such compounds. nih.govresearchgate.net

Properties of Dibenzothiophene (Parent Compound)

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₈S |

| Molar Mass | 184.26 g/mol |

| Appearance | Colourless crystals |

| Melting Point | 97 to 100 °C (207 to 212 °F; 370 to 373 K) |

| Boiling Point | 332 to 333 °C (630 to 631 °F; 605 to 606 K) |

| Solubility in water | Insoluble |

Data sourced from reference wikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

N-dibenzothiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NOS/c1-9(16)15-10-6-7-14-12(8-10)11-4-2-3-5-13(11)17-14/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBHBFAPHAYSMFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90970162 | |

| Record name | N-(Dibenzo[b,d]thiophen-2-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90970162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54818-88-1 | |

| Record name | Acetamide, N-2-dibenzothienyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054818881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Dibenzo[b,d]thiophen-2-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90970162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ACETAMIDODIBENZOTHIOPHENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Acetylaminodibenzothiophene and Its Analogues

Mechanistic Insights into Dibenzothiophene (B1670422) Scaffold Construction Incorporating Acetylamino Moieties

Analysis of Domino Reactions and Multicomponent Approaches

Domino reactions, also known as cascade or tandem reactions, are powerful synthetic strategies wherein multiple bond-forming events occur in a single pot under the same reaction conditions without the isolation of intermediates. researchgate.net This approach aligns with the principles of green chemistry by minimizing solvent waste, purification steps, and energy consumption. researchgate.net Similarly, multicomponent reactions (MCRs), where three or more starting materials react to form a single product, are highly valued for their ability to rapidly generate complex molecules from simple precursors. nih.gov

While a direct domino or multicomponent synthesis of 2-acetylaminodibenzothiophene has not been extensively reported, the synthesis of related amino-functionalized benzothiophene (B83047) and thiophene (B33073) derivatives through these strategies is well-established, laying the groundwork for future applications. For instance, an efficient domino reaction protocol has been developed for the synthesis of 3-amino-2-formyl-functionalized benzothiophenes. nih.gov This method involves the reaction of a 2-fluoro nitrile derivative with 2,5-dihydroxy-1,4-dithiane and sodium bicarbonate in an acetone-water mixture at room temperature. nih.gov The resulting amino-aldehyde can then be further functionalized. nih.gov

Another example is the piperidine-catalyzed [4+2] domino reaction between thioaurones and malononitrile, which provides access to benzothiophene-fused pyran derivatives in good yields under mild conditions. researchgate.net Furthermore, multicomponent reactions have been successfully employed for the synthesis of various 2-aminothiophene derivatives. researchgate.net A notable example is the modified Gewald multicomponent reaction, which utilizes a 2-cyanomethyl benzimidazole, an aldehyde with an active methylene (B1212753) group, and sulfur powder to produce 2-(2-aminothiophene)-benzimidazoles. researchgate.net

These examples highlight the potential for developing a one-pot synthesis for N-acylated aminodibenzothiophenes. A hypothetical multicomponent reaction for this compound could involve a dibenzothiophene precursor, an aminating agent, and an acetylating agent in a single reaction vessel, potentially catalyzed by a suitable transition metal or organocatalyst.

| Starting Materials | Reagents/Catalyst | Product | Reaction Type |

| 2-Fluoro nitrile derivative, 2,5-dihydroxy-1,4-dithiane | Sodium bicarbonate | 3-Amino-2-formyl benzothiophene | Domino Reaction |

| Thioaurone, Malononitrile | Piperidine | Benzothiophene-fused pyran derivative | Domino Reaction |

| 2-Cyanomethyl benzimidazole, Aldehyde, Sulfur | Base | 2-(2-Aminothiophene)-benzimidazole | Multicomponent Reaction |

Investigation of Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-heteroatom bonds with high efficiency and selectivity. The synthesis of this compound can be effectively achieved through a two-step process involving an initial transition metal-catalyzed amination followed by acetylation.

A direct and effective method for the synthesis of 2-aminodibenzothiophene involves a copper(I)-catalyzed Ullmann C-N coupling reaction. This approach utilizes the readily available 2-bromodibenzothiophene (B1267234) and aqueous ammonia (B1221849) as the nitrogen source. The reaction is facilitated by a copper(I) oxide catalyst in N-methyl-2-pyrrolidone (NMP) as the solvent at elevated temperatures. This method is advantageous due to the use of an inexpensive and environmentally benign catalyst and a convenient ammonia source.

The subsequent N-acetylation of the resulting 2-aminodibenzothiophene can be carried out using various acetylating agents. A common and straightforward method involves the use of acetic acid. While this has been demonstrated for the N-acetylation of 2-aminobenzothiazoles, the principle can be applied to 2-aminodibenzothiophene. umpr.ac.id The reaction typically proceeds by heating the amine in acetic acid, which serves as both the solvent and the acetylating agent. umpr.ac.id

Step 1: Copper-Catalyzed Amination of 2-Bromodibenzothiophene

Substrate: 2-Bromodibenzothiophene

Reagent: Aqueous Ammonia

Catalyst: Copper(I) Oxide (Cu₂O)

Solvent: N-Methyl-2-pyrrolidone (NMP)

Product: 2-Aminodibenzothiophene

Step 2: N-Acetylation of 2-Aminodibenzothiophene

Substrate: 2-Aminodibenzothiophene

Reagent: Acetic Acid

Product: this compound

Mechanistic Investigations of this compound Reactions and Transformations: A Review of Current Knowledge

Mechanistic Investigations of 2 Acetylaminodibenzothiophene Reactions and Transformations

Stereochemical Aspects and Chiral Transformations of this compound

While specific studies on the stereochemistry of this compound are not extensively documented in publicly available literature, the inherent structural features of the dibenzothiophene core and the principles of stereochemistry in related heterocyclic and biaryl systems provide a strong foundation for understanding its potential chiral properties. The discussion below focuses on the theoretical basis for chirality in this compound and the potential for its participation in chiral transformations.

The primary source of chirality in derivatives of dibenzothiophene often arises from the phenomenon of atropisomerism. Atropisomerism is a type of axial chirality that results from hindered rotation around a single bond, typically connecting two aromatic rings. nih.govwikipedia.org This restricted rotation creates stereoisomers that can be stable and isolable. For a molecule to exhibit atropisomerism, there must be a sufficiently high energy barrier to rotation around the bond, which is influenced by the steric bulk of substituents ortho to the axis of rotation. wikipedia.org

Furthermore, reactions involving the dibenzothiophene ring system can lead to the formation of chiral centers. For example, oxidation of the sulfur atom to a sulfoxide would create a stereogenic center at the sulfur atom. If the substituents on the two benzene (B151609) rings are different, the resulting sulfoxide will be chiral.

The synthesis of enantioenriched benzothiophenes has been achieved through methods like the enantiospecific coupling of benzothiophene (B83047) S-oxides with boronic esters. nih.gov This suggests that similar strategies could potentially be applied to dibenzothiophene derivatives to generate chiral products. The development of chiral ligands and catalysts for asymmetric synthesis has also opened up avenues for producing enantiomerically pure heterocyclic compounds. rsc.org

While no experimental data for the chiral resolution of this compound is readily available, the techniques used for separating atropisomers of related biaryl compounds, such as chiral High-Performance Liquid Chromatography (HPLC), are well-established. rsc.org The characterization of such chiral compounds typically involves techniques like circular dichroism (CD) spectroscopy to determine their chiroptical properties.

To illustrate the principles of chiral separation in a related class of compounds, the following table presents hypothetical data for the chiral resolution of a generic substituted dibenzothiophene derivative using chiral HPLC.

Table 1: Hypothetical Chiral HPLC Separation of a Substituted Dibenzothiophene Derivative

| Enantiomer | Retention Time (min) | Peak Area (%) | Optical Rotation [α]D |

|---|---|---|---|

| Enantiomer 1 | 12.5 | 50.0 | - (levorotatory) |

| Enantiomer 2 | 15.8 | 50.0 | + (dextrorotatory) |

This table is illustrative and does not represent experimental data for this compound.

The potential for chiral transformations of this compound would largely depend on the reactivity of the acetylamino group and the dibenzothiophene core. For instance, asymmetric reduction of the acetyl group or stereoselective reactions on the aromatic rings could lead to the formation of new chiral centers. The field of organocatalysis and transition-metal catalysis offers a wide array of methods for such stereoselective transformations. masterorganicchemistry.comddugu.ac.in

Computational and Theoretical Chemistry Studies of 2 Acetylaminodibenzothiophene

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic characteristics. These calculations solve approximations of the Schrödinger equation to determine the electronic structure of a molecule. youtube.com

Application of Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. arxiv.org It is widely used to predict the three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. youtube.com By finding the minimum energy conformation, DFT can determine the most stable structure of 2-acetylaminodibenzothiophene.

The process typically involves:

Initial Guess: Starting with an approximate molecular structure. youtube.com

Method Selection: Choosing a DFT functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G(d,p), cc-pVTZ) that dictates the mathematical functions used to describe the electrons. youtube.comarxiv.org

SCF Calculations: Solving the self-consistent field (SCF) equations to obtain the electronic energy for the given geometry. youtube.com

Iterative Optimization: Adjusting the atomic positions to find a lower energy structure and repeating the SCF calculations until the energy minimum is reached. youtube.com

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. For instance, in a study on related thiophene (B33073) derivatives, DFT calculations were used to determine bond lengths and angles, providing a detailed picture of the molecular structure. icm.edu.pl Furthermore, DFT is instrumental in analyzing electronic properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The energies of these orbitals are crucial for understanding a molecule's reactivity, with the HOMO-LUMO gap indicating its electronic stability and excitation properties. researchgate.net

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| C4–S12 Bond Length | 1.7691 Å | B3LYP/6-311++G(d,p) |

| C10–S12 Bond Length | 1.7462 Å | B3LYP/6-311++G(d,p) |

| C4–S12–C10 Bond Angle | 92.09° | B3LYP/6-311++G(d,p) |

| HOMO Energy | -6.2 eV | DFT/B3LYP |

| LUMO Energy | -1.5 eV | DFT/B3LYP |

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a collection of atoms, MD simulations can reveal how molecules move, change shape, and interact with their environment over time. youtube.com

Conformational Analysis and Intramolecular Flexibility

The structure of a molecule is not static; it can adopt various spatial arrangements, known as conformations, by rotating around its single bonds. scribd.com Conformational analysis is the study of the energies associated with these different conformations. libretexts.org For a molecule like this compound, the rotation around the bond connecting the acetylamino group to the dibenzothiophene (B1670422) core is of particular interest.

MD simulations can be used to explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. libretexts.org This information is crucial for understanding the molecule's flexibility and how its shape influences its properties and interactions. The stability of different conformers is influenced by factors such as steric hindrance (the repulsion between bulky groups) and torsional strain (the energy cost of eclipsing bonds). libretexts.org For example, in a study of related formyl-substituted heterocycles, ab initio calculations were used to determine the relative stability of different conformations and the transition states for their interconversion. rsc.org

Modeling of Intermolecular Interactions and Aggregation Behavior

Beyond the behavior of a single molecule, MD simulations are invaluable for studying how multiple molecules of this compound interact with each other. These intermolecular interactions, which include van der Waals forces, dipole-dipole interactions, and potentially hydrogen bonding, govern the physical properties of the substance in its condensed phases (liquid and solid). libretexts.org

By simulating a system containing many molecules, it is possible to model aggregation behavior. This can reveal how molecules pack together in a solid, whether they form ordered structures or amorphous aggregates, and the energetic driving forces behind these processes. For instance, in studies of other molecular systems, MD simulations have been used to understand how molecules aggregate into larger structures, driven by forces like chemotactic signals in biological systems. nih.gov The strength and nature of these intermolecular interactions can be analyzed to predict properties like melting point and solubility. For example, studies on heavy alkenes have shown how different types of intermolecular bonds, such as hydrogen bonds and tetrel bonds, can form and compete with each other. nih.gov

Predictive Modeling of Spectroscopic Signatures using Computational Approaches

Computational methods are not only used to predict structural and energetic properties but also to simulate various types of spectra. This is a powerful tool for interpreting experimental spectroscopic data and can aid in the identification and characterization of molecules. nih.gov

For this compound, computational methods can predict:

Vibrational Spectra (IR and Raman): By calculating the vibrational frequencies of the molecule, it is possible to simulate its infrared (IR) and Raman spectra. mdpi.com These calculated spectra can be compared with experimental data to assign specific peaks to the vibrations of particular functional groups, such as the C=O stretch of the acetyl group or the C-S stretch of the thiophene ring. mdpi.com For example, in a study of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, DFT calculations were used to compute the vibrational frequencies, which showed excellent agreement with the experimental FT-IR and FT-Raman spectra after scaling. researchgate.net

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is a widely used method to calculate the electronic excitation energies and oscillator strengths of a molecule. researchgate.net This allows for the simulation of its UV-Vis absorption spectrum, predicting the wavelengths at which the molecule will absorb light. nih.gov These calculations can help to understand the electronic transitions responsible for the observed absorption bands.

NMR Spectra: The chemical shifts of atomic nuclei (e.g., ¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These theoretical chemical shifts can be compared to experimental NMR data to aid in the structural elucidation of the molecule. nih.gov

Reaction Pathway Modeling and Transition State Characterization

The study of reaction mechanisms is a cornerstone of computational chemistry, enabling the elucidation of detailed pathways that are often difficult to observe experimentally. For this compound, this would involve modeling reactions such as electrophilic substitution on the dibenzothiophene core, or reactions involving the acetylamino substituent. The primary computational tool for this is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

A typical investigation into a reaction pathway begins with the optimization of the geometries of the reactants and products to find their lowest energy structures. Following this, the transition state (TS) connecting them is located on the potential energy surface. The TS represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary frequency in its vibrational analysis, which corresponds to the motion along the reaction pathway.

For instance, in a study of the reaction of a 3-amidothiophene derivative with carbonyl compounds, DFT calculations were employed to investigate the reaction mechanism. jst.go.jp The structures of reactants, transition states, intermediates, and products were optimized to understand the step-by-step process of the reaction. jst.go.jp A similar approach could be applied to model, for example, the hydrolysis of the amide bond in this compound.

The key parameters obtained from such a study would be the activation energy (the energy difference between the reactants and the transition state) and the reaction energy (the energy difference between the reactants and the products). These values help in determining the feasibility and kinetics of a proposed reaction.

Table 1: Hypothetical Parameters from a DFT Study of a Reaction Involving this compound

| Parameter | Description | Hypothetical Value (kcal/mol) |

| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur. | 20-30 |

| Reaction Energy (ΔErxn) | The net energy change of the reaction. A negative value indicates an exothermic reaction. | -10 |

| Transition State Geometry | The specific arrangement of atoms at the highest point of the energy profile. | Characterized by the length of forming and breaking bonds. |

| Imaginary Frequency | The vibrational mode corresponding to the reaction coordinate at the transition state. | Typically in the range of 200i - 2000i cm⁻¹ |

This table is illustrative and does not represent experimental data.

Furthermore, understanding the mechanism of enzymes that might act on such compounds, like dihydropyrimidinase which catalyzes a reversible ring-opening reaction, can also be modeled using quantum mechanical cluster approaches based on DFT. rsc.org Such studies can elucidate the role of specific amino acid residues in stabilizing the transition state. rsc.org

Structure-Property Relationship Predictions through Computational Approaches

Computational methods are extensively used to predict the physicochemical and electronic properties of molecules and to establish quantitative structure-activity relationships (QSAR) or structure-property relationships (QSPR). These models correlate the chemical structure with a specific property or biological activity. nih.govresearchgate.net For this compound, this would involve calculating a variety of molecular descriptors and correlating them with potential properties of interest.

DFT is again a primary tool for calculating these descriptors. researchgate.netmdpi.com Key electronic properties that are often calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A small energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. mdpi.com

QSAR studies on thiophene analogs have demonstrated the significant role of electronic parameters like the energy of the LUMO and dipole moment in modulating biological activities. nih.gov For example, a QSAR model was developed to predict the radical scavenging activity of derivatives of benzo[b]thiophenes, identifying key molecular descriptors that correlate with this antioxidant activity. nih.gov

Table 2: Predicted Molecular Descriptors for this compound and Their Significance

| Descriptor | Predicted Significance |

| HOMO Energy | Relates to the electron-donating ability of the molecule. A higher HOMO energy suggests a better electron donor. |

| LUMO Energy | Relates to the electron-accepting ability of the molecule. A lower LUMO energy indicates a better electron acceptor. |

| HOMO-LUMO Gap | An indicator of chemical reactivity and stability. A smaller gap often implies higher reactivity. |

| Dipole Moment | Indicates the overall polarity of the molecule, which can influence its solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | Maps the electron density to predict sites for electrophilic and nucleophilic attack. The nitrogen and oxygen atoms of the acetylamino group would likely be regions of negative potential. |

| Polarizability | Measures how easily the electron cloud can be distorted by an external electric field, affecting intermolecular forces. |

This table describes the general significance of these descriptors and how they would be interpreted in a computational study of this compound.

By calculating these and other descriptors for a series of related compounds, a mathematical model can be built to predict the properties of new, unsynthesized molecules. This approach is invaluable in materials science for designing molecules with desired electronic or optical properties and in medicinal chemistry for guiding the synthesis of new drug candidates. scispace.comnih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

X-ray Diffraction Analysis of 2-Acetylaminodibenzothiophene and its Crystalline Analogues

X-ray diffraction (XRD) stands as the most powerful tool for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Should this compound be a chiral molecule, single crystal X-ray diffraction (SC-XRD) would be the definitive method to determine its absolute configuration. This technique involves irradiating a high-quality single crystal of the compound with an X-ray beam. The resulting diffraction pattern is unique to the crystal's internal structure.

The process allows for the unambiguous determination of the relative configuration of all stereogenic centers. For absolute configuration, the anomalous dispersion effect, particularly from heavier atoms like the sulfur atom in the dibenzothiophene (B1670422) core, is measured. The Flack parameter is a critical value calculated from the diffraction data that indicates whether the correct enantiomer has been modeled. A successful SC-XRD experiment would yield precise data on bond lengths, bond angles, and torsion angles, providing an exact molecular geometry of this compound.

Hypothetical Crystallographic Data for this compound: This table represents the type of data that would be obtained from a single crystal XRD experiment. The values are illustrative.

| Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C14H11NOS |

| Formula Weight | 241.31 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.512 |

| b (Å) | 5.956 |

| c (Å) | 22.451 |

| β (°) | 98.54 |

| Volume (Å3) | 1125.4 |

| Z | 4 |

| Density (calculated) (g/cm3) | 1.425 |

Powder X-ray Diffraction Applications for Polymorphism and Phase Analysis

Polymorphism, the ability of a substance to exist in multiple crystalline forms, is a critical aspect of materials science and pharmaceutical development. Each polymorph of this compound would have a unique crystal lattice and, therefore, a distinct powder X-ray diffraction (PXRD) pattern.

PXRD is the primary tool for identifying different polymorphic forms and analyzing the phase purity of a sample. The technique involves exposing a powdered sample to X-rays and measuring the intensity of the diffracted beams at different angles (2θ). The resulting diffractogram serves as a fingerprint for a specific crystalline phase. By comparing the experimental PXRD pattern of a batch of this compound to established patterns for known polymorphs, one can confirm its phase identity and detect the presence of any polymorphic impurities.

Hirshfeld Surface Analysis and Quantitative Description of Intermolecular Interactions

To understand how molecules of this compound pack together in a crystal, Hirshfeld surface analysis is employed. This computational method partitions the crystal space, defining a unique surface for each molecule where the contribution from its electron density is equal to the contribution from all other molecules.

By mapping various properties onto this surface, such as the distance to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface, a detailed picture of intermolecular interactions emerges. Two-dimensional "fingerprint plots" are generated from these surfaces, which graphically summarize all intermolecular contacts in the crystal. These plots allow for the quantitative decomposition of the crystal packing, revealing the percentage contribution of different types of interactions, such as H···H, C···H, and potential N-H···O or C-H···π interactions, which would be crucial for stabilizing the crystal lattice of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques beyond Routine Identification

While 1D ¹H and ¹³C NMR are standard for confirming the basic chemical structure, advanced NMR techniques are required to resolve complex structural ambiguities and probe the molecule's behavior in different physical states.

Application of Advanced 1D and 2D NMR Experiments for Complex Structural Elucidation

For a molecule like this compound, which may have crowded aromatic regions in its ¹H NMR spectrum, 2D NMR experiments are essential for unambiguous signal assignment.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds, helping to trace out the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon atoms they are directly attached to, providing a clear map of C-H one-bond connectivities.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is crucial for connecting different spin systems, for instance, linking the acetyl group protons to the carbons of the dibenzothiophene ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, regardless of whether they are connected through bonds. This is vital for determining the conformation and stereochemistry of the molecule in solution.

These experiments, used in concert, would allow for the complete and confident assignment of every proton and carbon resonance in the this compound molecule.

Solid-State NMR for Probing Molecular Dynamics and Crystalline Environments

Solid-State NMR (ssNMR) provides invaluable information about the structure and dynamics of molecules in their solid, crystalline form. Unlike in solution where rapid tumbling averages out anisotropic interactions, in the solid state, these interactions can be measured to provide structural details.

For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR would be a key technique. It can distinguish between different polymorphs, as the distinct packing environments in each crystal form lead to different chemical shifts. Furthermore, ssNMR can probe molecular dynamics, such as the rotation of the acetyl group or subtle motions of the aromatic rings, by measuring relaxation times (e.g., T₁ρ) at various temperatures. This provides insight into the motional freedom of different parts of the molecule within the rigid crystal lattice.

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the conformational landscape and bonding characteristics of this compound. mdpi.comdocumentsdelivered.com These methods are sensitive to the vibrational modes of specific functional groups within the molecule, offering a detailed fingerprint of its structure. youtube.com

The FTIR and Raman spectra of this compound are characterized by a series of distinct absorption bands that correspond to the vibrational motions of its constituent atoms and functional groups. The analysis of these spectra allows for the unambiguous identification of key structural features. For instance, the carbonyl (C=O) stretching vibration of the acetyl group typically appears as a strong band in the infrared spectrum. nih.gov The precise frequency of this band can provide information about the local electronic environment and potential intermolecular interactions.

Similarly, the N-H stretching and bending vibrations of the amino group, as well as the various C-H and C-C stretching and bending modes of the dibenzothiophene core, all contribute to the complexity of the vibrational spectra. iu.edu.sa A detailed assignment of these vibrational modes, often aided by theoretical calculations, is crucial for a complete conformational analysis. iu.edu.samdpi.com The "fingerprint" region of the Raman spectrum, typically between 200 and 1800 cm⁻¹, is particularly rich in information regarding subtle structural variations. azom.com

Table 1: Characteristic Vibrational Modes of this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (N-H) | Stretching | 3200-3400 | Medium |

| Amide (C=O) | Stretching | 1630-1680 | Strong |

| Aromatic (C-H) | Stretching | 3000-3100 | Medium-Weak |

| Aromatic (C=C) | Stretching | 1400-1600 | Variable |

| Methyl (C-H) | Asymmetric/Symmetric Stretching | 2850-2960 | Medium |

| C-N | Stretching | 1200-1350 | Medium |

| C-S | Stretching | 600-800 | Weak |

The vibrational spectrum of this compound can be influenced by its surrounding environment, particularly the polarity of the solvent. researchgate.netnih.gov This phenomenon, known as solvatochromism, arises from differential interactions between the solute and solvent molecules, which can alter the vibrational frequencies of specific functional groups. mdpi.comnih.gov For example, in polar solvents, hydrogen bonding can occur between the solvent and the carbonyl oxygen or the N-H group of the acetylamino moiety. nih.gov This can lead to a shift in the corresponding stretching frequencies, typically to lower wavenumbers (a red shift). nih.gov

By systematically studying the vibrational spectra in a range of solvents with varying polarities, it is possible to gain insights into the nature and strength of solute-solvent interactions. researchgate.net These studies can help to elucidate the distribution of electron density within the molecule and its susceptibility to environmental effects.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Characterization

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are indispensable techniques for characterizing the photophysical properties of this compound. These methods probe the electronic transitions between different energy levels within the molecule, providing information about its light-absorbing and emitting capabilities. researchgate.netmasterorganicchemistry.com

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π-π* transitions within the aromatic dibenzothiophene core and n-π* transitions associated with the acetylamino group. masterorganicchemistry.com The position and intensity of these bands are sensitive to the extent of conjugation and the presence of substituents. mdpi.com

Upon excitation with light of an appropriate wavelength, this compound may exhibit fluorescence, a process involving the emission of a photon as the molecule relaxes from an excited electronic state to the ground state. The fluorescence spectrum provides information about the energy of the excited state and the efficiency of the emission process. mdpi.com

Time-resolved spectroscopic techniques can be employed to investigate the dynamics of the excited states of this compound. bowdoin.edu These studies can reveal the lifetimes of the excited states and the various relaxation pathways available to the molecule after photoexcitation. nih.gov Understanding these dynamics is crucial for applications in areas such as organic light-emitting diodes (OLEDs) and molecular sensors.

For molecules with similar structural motifs, processes such as intersystem crossing to a triplet state or non-radiative decay pathways can compete with fluorescence. nih.gov The specific relaxation mechanisms are influenced by factors such as molecular rigidity, solvent environment, and temperature.

The introduction of different functional groups onto the this compound scaffold can significantly alter its spectroscopic properties. nih.gov Derivatization can lead to shifts in the absorption and emission maxima, as well as changes in the fluorescence quantum yield.

For instance, the attachment of electron-donating or electron-withdrawing groups can modify the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby tuning the color of absorption and emission. mdpi.com This principle is widely used in the design of novel fluorescent probes and materials with tailored photophysical properties. By systematically analyzing the spectroscopic signatures of a series of derivatives, a structure-property relationship can be established, guiding the rational design of new compounds with desired characteristics. nih.govnih.gov

High-Resolution Mass Spectrometry (MS) for Precise Molecular Formula and Fragmentation Pathway Determination

High-resolution mass spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, enabling the determination of the precise molecular formula of this compound. nih.govresearcher.life This technique is crucial for confirming the elemental composition of the synthesized compound and distinguishing it from other potential isomers or impurities.

In addition to providing the exact mass of the molecular ion, mass spectrometry can also induce fragmentation of the molecule. chemguide.co.uklibretexts.org The analysis of these fragmentation patterns provides valuable structural information, as the molecule tends to break at its weakest bonds or in ways that form stable fragment ions. whitman.edulibretexts.org For this compound, characteristic fragmentation pathways would likely involve the loss of the acetyl group, cleavage of the amide bond, or fragmentation of the dibenzothiophene ring system. youtube.com By carefully analyzing the masses of the fragment ions, the connectivity of the atoms within the molecule can be deduced, corroborating the structural information obtained from other spectroscopic methods. nih.govyoutube.com

Application of Hyphenated Analytical Techniques for Complex Chemical System Analysis

The analysis of individual components within complex mixtures, such as environmental samples, biological matrices, or industrial process streams, presents significant analytical challenges. These matrices often contain a multitude of compounds, many of which may have similar physicochemical properties, making their separation and identification difficult. Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools for tackling such challenges. ijpsjournal.comnih.gov These integrated systems leverage the separation power of chromatography with the identification capabilities of spectrometry, providing a high degree of sensitivity and selectivity. actascientific.comajpaonline.com

For a compound like this compound, which belongs to the class of nitrogen-containing polycyclic aromatic compounds, hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the methods of choice for its unambiguous identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. actascientific.com Given that dibenzothiophene and its derivatives are semivolatile, GC-MS is a highly suitable method for the analysis of this compound. nih.govshimadzu.com In this technique, the sample is first vaporized and separated based on boiling point and polarity on a long capillary column. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z).

Separation: A non-polar or mid-polar capillary column, such as a 5% phenyl polymethylsiloxane column, is typically effective for the separation of polycyclic aromatic compounds. nih.gov The oven temperature is programmed to ramp up gradually to elute compounds over a wide range of boiling points.

Ionization and Fragmentation: Electron Ionization (EI) is the most common ionization technique used in GC-MS. The high energy of EI (typically 70 eV) causes extensive and reproducible fragmentation of the analyte. The resulting mass spectrum serves as a chemical "fingerprint" that can be compared against spectral libraries for identification. For this compound, the molecular ion (M⁺) would be expected, along with characteristic fragment ions resulting from the loss of the acetyl group (a neutral loss of 42 Da, corresponding to C₂H₂O) and further fragmentation of the aminodibenzothiophene backbone. nih.gov The fragmentation pattern is critical for distinguishing it from other isomers.

Interactive Table 1: Representative GC-MS Parameters for this compound Analysis

| Parameter | Value/Description | Purpose |

| Gas Chromatograph (GC) | ||

| Column | 5% Phenyl Polymethylsiloxane (e.g., HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film | Separation of semivolatile aromatic compounds. |

| Injector Temperature | 280 °C | Ensures complete vaporization of the analyte. |

| Carrier Gas | Helium, constant flow of 1.0 mL/min | Transports the analyte through the column. |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 10 min | Separates components based on boiling points. |

| Mass Spectrometer (MS) | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation for identification. |

| Mass Analyzer | Quadrupole or Ion Trap | Separates ions based on their m/z ratio. |

| Scan Range | 40-500 amu | Detects the molecular ion and key fragments. |

| Expected Data | ||

| Expected Molecular Ion (M⁺) | m/z 227 | Confirms the molecular weight of the compound. |

| Key Fragment Ion | m/z 185 | Corresponds to the loss of the acetyl group ([M-42]⁺). |

Liquid Chromatography-Mass Spectrometry (LC-MS)

For compounds that are thermally labile, not sufficiently volatile, or require chemical derivatization for GC analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful alternative. nih.govactascientific.com Modern LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers exceptional sensitivity and selectivity for analyzing trace levels of compounds in highly complex matrices. saapjournals.orgnih.gov

Separation: Reversed-phase high-performance liquid chromatography (HPLC) is commonly employed. A C18 column is a typical choice, which separates compounds based on their hydrophobicity. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency. nih.gov

Ionization and Detection: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. It typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation. nih.gov This precursor ion can then be selected in the first stage of a tandem mass spectrometer and fragmented through collision-induced dissociation (CID). The resulting product ions are specific to the structure of the analyte.

Quantitative Analysis: By using the tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode, the instrument is set to detect only the specific transition from the precursor ion to a characteristic product ion. This technique dramatically reduces background noise and allows for highly selective and sensitive quantification, even when the analyte co-elutes with other matrix components. nih.govresearchgate.net The use of a stable isotope-labeled internal standard is standard practice for achieving high accuracy and precision in quantitative studies. nih.gov

Interactive Table 2: Representative LC-MS/MS Parameters for this compound Analysis

| Parameter | Value/Description | Purpose |

| Liquid Chromatograph (LC) | ||

| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.6 µm) | Separation based on hydrophobicity. |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic component of the mobile phase. |

| Flow Rate | 0.3 mL/min | Controls the speed of separation. |

| Gradient | Linear gradient from 10% B to 95% B over 10 min | Elutes compounds with varying polarities. |

| Mass Spectrometer (MS/MS) | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | Generates protonated molecules [M+H]⁺. |

| Precursor Ion ([M+H]⁺) | m/z 228.1 | Selects the ion of interest for fragmentation. |

| Key Product Ion | m/z 186.1 | A specific fragment (e.g., loss of acetyl group) for quantification. |

| Collision Energy | Optimized value (e.g., 20 eV) | Energy used to fragment the precursor ion. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |

The application of these hyphenated techniques is crucial for detailed research findings, such as in metabolic studies to identify biotransformation products of this compound or in environmental monitoring to determine its presence and concentration in soil and water samples. The combination of chromatographic separation with the detailed structural information from mass spectrometry provides an unparalleled capability for the analysis of this compound within intricate chemical systems.

Biochemical and Molecular Interaction Studies of 2 Acetylaminodibenzothiophene Strictly in Vitro Mechanistic Focus

The investigation of a compound's interaction with biological systems at a molecular level is crucial for understanding its potential pharmacological or toxicological effects. For 2-acetylaminodibenzothiophene, such studies would focus on its direct interactions with key biological macromolecules and its susceptibility to enzymatic transformation.

The binding of small molecules to proteins and nucleic acids is a fundamental aspect of their mechanism of action. In vitro techniques are pivotal in characterizing these interactions with precision.

To understand the interaction of this compound with proteins and nucleic acids, a variety of biophysical techniques would be utilized. Methods such as equilibrium dialysis, fluorescence spectroscopy, and surface plasmon resonance are standard approaches to determine binding affinities (dissociation constants, Kd) and stoichiometry. For instance, studies on the structurally related compound 2-acetylaminofluorene have demonstrated its ability to bind to DNA, forming adducts that are implicated in its carcinogenic activity. Spectroscopic evidence for 2-acetylaminofluorene has shown both intercalation and external binding to DNA with a significant binding constant. Similar investigations for this compound would be necessary to determine its preferred binding partners and the nature of these interactions.

Table 1: Potential In Vitro Techniques for Analyzing Molecular Interactions of this compound

| Technique | Information Gained |

| Equilibrium Dialysis | Binding affinity (Kd), stoichiometry |

| Fluorescence Spectroscopy | Binding affinity, conformational changes |

| Surface Plasmon Resonance (SPR) | Real-time binding kinetics (kon, koff), affinity |

| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding (ΔH, ΔS, Kd) |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural details of the binding site |

| X-ray Crystallography | High-resolution 3D structure of the complex |

The binding of a ligand to a macromolecule can induce significant conformational changes in both molecules, which is often critical for the biological outcome. Techniques such as circular dichroism (CD) spectroscopy and differential scanning calorimetry (DSC) are employed to detect these changes. For example, CD spectroscopy can reveal alterations in the secondary structure of a protein upon ligand binding. While no specific data exists for this compound, it is a well-established principle that such interactions can alter the functional state of biological macromolecules.

The metabolism of xenobiotics is a key determinant of their biological activity and duration of action. In vitro systems, primarily using liver-derived preparations, are instrumental in characterizing these biotransformation pathways.

The cytochrome P450 (CYP) superfamily of enzymes is a major catalyst of drug and xenobiotic metabolism. For sulfur-containing compounds like dibenzothiophenes, S-oxidation is a common metabolic pathway. Studies on the parent compound, dibenzothiophene (B1670422), have shown that it undergoes P450-catalyzed S-oxidation to form dibenzothiophene sulfoxide (B87167) and dibenzothiophene sulfone. It is highly probable that this compound would also be a substrate for CYP enzymes, potentially undergoing S-oxidation at the thiophene (B33073) sulfur atom, as well as hydroxylation on the aromatic rings or N-deacetylation. To identify the specific CYP isoforms involved, in vitro assays using a panel of recombinant human CYP enzymes would be performed.

Understanding the kinetics of enzymatic reactions is essential for predicting the rate of metabolism of a compound. In vitro enzyme kinetic studies determine key parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax). These parameters provide insights into the affinity of the enzyme for the substrate and the efficiency of the metabolic process. For this compound, such studies would involve incubating the compound at various concentrations with liver microsomes or recombinant enzymes and measuring the rate of metabolite formation.

Table 2: Key Parameters in In Vitro Enzyme Kinetic Analysis

| Parameter | Description |

| Km (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme. |

| Vmax (Maximum Velocity) | The maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate. |

| Clint (Intrinsic Clearance) | The ratio of Vmax to Km, representing the metabolic efficiency of an enzyme for a particular substrate. |

The identification of metabolites is a critical step in understanding the biotransformation of a compound. Following incubation of this compound with in vitro metabolic systems (e.g., liver microsomes, S9 fractions, or hepatocytes), the resulting mixture would be analyzed using advanced analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary tools for separating, identifying, and structurally characterizing the metabolites. Potential biotransformation products of this compound could include S-oxides, hydroxylated derivatives, and N-deacetylated products.

Following a comprehensive search for scientific literature, no specific in vitro biochemical and molecular interaction studies, including structure-activity relationship (SAR) analyses, could be found for the compound "this compound." The requested sections of the article, therefore, cannot be populated with the detailed, research-based findings as instructed, due to the absence of available data on this specific molecule in the public domain of scientific research.

It is important to note that while general methodologies for in vitro mechanistic studies, such as cell-free systems and enzyme assays, are well-established in the field of biochemistry and pharmacology, their specific application to and the resulting data for this compound have not been documented in the accessible scientific literature. Similarly, no SAR studies detailing the correlation of its structural features with specific molecular interactions have been published.

Therefore, the generation of an article with the specified focus and content for "this compound" is not possible without fabricating information, which would contradict the principles of scientific accuracy.

Advanced Applications and Future Directions in Research

Derivatization for Specialized Chemical Probes and Analytical Reagents

The development of synthetic chemical probes is a cornerstone of modern analytical chemistry and chemical biology, enabling the detection and quantification of specific analytes and the investigation of complex biological processes. researchgate.net The 2-Acetylaminodibenzothiophene scaffold offers a robust platform for the design of such probes. The acetylamino group can be readily hydrolyzed to the corresponding amine, which can then serve as a versatile synthetic handle for the attachment of various functional moieties.

For instance, the amino group can be derivatized with fluorophores to create fluorescent probes. The dibenzothiophene (B1670422) core itself possesses inherent fluorescence, and modification at the 2-position can modulate these properties. By strategically introducing other functional groups, probes with high specificity for certain metal ions, anions, or biomolecules could be developed. The design of such probes often involves creating a donor-acceptor system within the molecule, where the interaction with the analyte perturbs the electronic structure and results in a measurable change in the fluorescence signal.

Furthermore, the derivatization of this compound can lead to the creation of novel analytical reagents. For example, covalent attachment to solid supports could yield new materials for solid-phase extraction, allowing for the selective isolation of specific analytes from complex mixtures. The development of such tailored analytical tools is a promising area of future research.

Exploration of this compound as Scaffolds in Advanced Materials Science

In materials science, a scaffold is a core molecular framework upon which larger, more complex structures with desired properties can be built. tcichemicals.com The rigid, planar structure of the dibenzothiophene unit makes this compound an excellent candidate for a scaffold in the design of advanced organic materials. nih.govtcichemicals.com The acetylamino group provides a convenient point for polymerization or for the attachment of other functional units, allowing for the systematic tuning of the material's properties.

The field of organic electronics, particularly the development of Organic Light-Emitting Diodes (OLEDs), relies on materials with specific electronic properties. researchgate.net Host materials in the emissive layer of an OLED play a critical role in transporting charge carriers (electrons and holes) and facilitating the efficient transfer of energy to the light-emitting dopant molecules. ossila.comnoctiluca.eu Dibenzothiophene derivatives are attractive candidates for host materials due to their high triplet energy, good thermal stability, and charge-transporting capabilities.

The introduction of an acetylamino group at the 2-position of the dibenzothiophene core can significantly influence its electronic properties. The nitrogen atom's lone pair of electrons can participate in the aromatic system, affecting the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. mdpi.com This tuning of the electronic energy levels is crucial for optimizing the performance of OLED devices. researchgate.net Research in this area would involve synthesizing a series of 2-acetylamino-substituted dibenzothiophene derivatives and systematically studying their photophysical and electrochemical properties.

Key parameters to investigate for potential OLED host materials include:

| Property | Significance in OLEDs |

| High Triplet Energy (ET) | Prevents back energy transfer from the phosphorescent dopant to the host, ensuring high efficiency. noctiluca.eu |

| Good Thermal Stability | High glass transition temperature (Tg) and decomposition temperature (Td) are essential for device longevity. noctiluca.eu |

| Balanced Charge Transport | Efficient transport of both electrons and holes to the emissive layer is crucial for high recombination efficiency. noctiluca.eu |

| Appropriate HOMO/LUMO Levels | Facilitates efficient charge injection from the adjacent layers and transport within the emissive layer. |

| High Photoluminescence Quantum Yield (PLQY) | Important for fluorescent OLEDs where the host itself may be the emitter. |

This table outlines the key properties of interest when evaluating this compound derivatives for OLED applications.

A fundamental aspect of materials science is understanding the relationship between a molecule's structure and its macroscopic properties. elsevierpure.comresearchgate.netrsc.org For this compound and its derivatives, systematic studies are needed to elucidate how variations in the molecular structure impact their performance in specific applications.

For instance, modifying the acetylamino group, such as by replacing the methyl group with longer alkyl chains or other aromatic moieties, could influence the material's solubility, morphology in thin films, and intermolecular interactions. These factors, in turn, would affect charge mobility and device efficiency in organic electronics. rsc.org Computational modeling, such as Density Functional Theory (DFT), can be a powerful tool to predict how structural changes will affect electronic properties, guiding the synthesis of new materials with optimized performance. mdpi.com A thorough investigation of these structure-property relationships will be crucial for the rational design of new materials based on the this compound scaffold.

Methodological Advancements in Chemical Characterization and Analysis

As with any compound destined for advanced applications, the development of robust and sensitive analytical methods for the characterization and quantification of this compound and its derivatives is essential. researchgate.netnih.govnih.gov Standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are fundamental for structural elucidation.

For the analysis of these compounds in complex matrices, such as in environmental samples or biological systems, more advanced techniques are required. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) would offer high sensitivity and selectivity for detection and quantification. oup.com Gas chromatography-mass spectrometry (GC-MS) could also be a valuable tool, particularly for the analysis of metabolites of dibenzothiophene compounds. oup.com

Future research in this area may focus on developing automated, high-throughput analytical methods for screening libraries of this compound derivatives for specific properties. tcichemicals.com This would accelerate the discovery of new materials and probes for various applications.

Identification of Emerging Research Areas and Unexplored Chemical Reactivity

The full potential of this compound as a chemical building block is likely yet to be realized. One emerging area of research is its use in the synthesis of novel heterocyclic systems. The dibenzothiophene core can undergo various chemical transformations, and the acetylamino group can be used to direct these reactions or to participate in cyclization reactions to form more complex fused-ring structures.

The metabolic pathways of dibenzothiophene and its derivatives are another area of interest, particularly from an environmental and toxicological perspective. oup.com Understanding how this compound is metabolized in biological systems could open up new avenues for bioremediation research or for the design of more biocompatible materials.

Furthermore, the exploration of the coordination chemistry of this compound with various metal centers could lead to the development of new catalysts or materials with interesting magnetic or optical properties. The sulfur atom in the dibenzothiophene ring and the oxygen and nitrogen atoms of the acetylamino group provide potential coordination sites for metal ions.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Acetylaminodibenzothiophene in laboratory settings?

- Methodological Answer : Synthesis typically involves heterocyclization reactions using dibenzothiophene derivatives as precursors. Key steps include:

- Acetylation of aminodibenzothiophene under controlled temperatures (e.g., 60–80°C) in anhydrous solvents like dichloromethane or THF.

- Use of catalysts such as pyridine or DMAP to enhance reaction efficiency.

- Purification via column chromatography or recrystallization to isolate the final product .

- Critical Parameters : Solvent choice, reaction time, and stoichiometric ratios significantly impact yield (reported 45–70% in optimized conditions) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on acetyl group signals (~2.1 ppm for CH3 in <sup>1</sup>H NMR) and aromatic proton environments .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (theoretical m/z: 241.32 for C14H11NOS) .

- Chromatography : HPLC or GC-MS to assess purity (>95% recommended for biological assays) .

Q. What safety protocols are critical when handling this compound due to its toxicity profile?

- Safety Measures :

- Personal Protective Equipment (PPE) : Lab coat, gloves, and goggles. Use fume hoods to avoid inhalation .

- Exposure Management : Immediate medical consultation required if symptoms (e.g., respiratory irritation) occur; 48-hour observation post-exposure recommended .

- Decomposition Risks : Avoid heating above 200°C to prevent emission of toxic SOx and NOx fumes .

Advanced Research Questions

Q. How can conflicting data on the carcinogenic potential of this compound be resolved in preclinical studies?

- Resolution Strategies :

- Dose-Response Analysis : Replicate studies across multiple models (e.g., rodent vs. in vitro) to validate carcinogenicity thresholds (TDLo: 4680 mg/kg in rats) .

- Mechanistic Studies : Investigate metabolic pathways (e.g., cytochrome P450 interactions) to identify pro-carcinogenic metabolites .

- Data Triangulation : Cross-reference findings with structural analogs (e.g., dibenzothiophene derivatives) to contextualize results .

Q. What strategies optimize the reaction yield of this compound synthesis while minimizing byproduct formation?

- Optimization Techniques :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve acetyl group transfer efficiency .

- Catalytic Systems : Use Lewis acids (e.g., ZnCl2) to reduce side reactions.

- Byproduct Mitigation : Employ gradient elution in purification to separate acetylated byproducts (e.g., N-acetyl isomers) .

Q. What analytical approaches are recommended to detect and quantify trace impurities in this compound samples?

- Advanced Methods :

- LC-MS/MS : Quantify impurities at ppm levels using targeted ion monitoring.

- X-ray Diffraction (XRD) : Confirm crystallinity and detect amorphous contaminants .

- Thermogravimetric Analysis (TGA) : Monitor thermal stability and identify volatile impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.